Substrate Specificity in (R)-Imine Reductase from Streptomyces sp. GF3587: 99% e.e. and >98% Conversion for 2-MPN
The (R)-imine reductase (RIR) purified from Streptomyces sp. GF3587 exhibits near-exclusive substrate specificity for 2-methyl-1-pyrroline. Enzymatic reduction of 10 mM 2-MPN yielded 9.8 mM (R)-2-methylpyrrolidine with 99% enantiomeric excess (e.e.) [1]. The enzyme is described as 'very specific to 2-MPN as substrate' and does not accept alternative cyclic imines with comparable efficiency [1]. This specificity contrasts with other imine reductases, such as the (S)-imine reductase from Streptomyces sp. GF3546, which catalyzes reduction of a broader range of substrates including 1-methyl-3,4-dihydroisoquinoline [2].
| Evidence Dimension | Substrate specificity and enantioselectivity in purified enzyme assay |
|---|---|
| Target Compound Data | 9.8 mM (R)-2-methylpyrrolidine formed from 10 mM 2-MPN; 99% e.e. |
| Comparator Or Baseline | (S)-imine reductase from Streptomyces sp. GF3546: broader substrate scope including 1-methyl-3,4-dihydroisoquinoline and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline |
| Quantified Difference | Target enzyme is 'very specific to 2-MPN'; comparator enzyme accepts multiple structurally distinct imines |
| Conditions | 10 mM 2-MPN, NADPH-dependent, pH 6.5-8.0, purified enzyme assay |
Why This Matters
For procurement in stereoselective biocatalytic synthesis, this specificity ensures that 2-MPN is the optimal substrate for generating high-purity (R)-2-methylpyrrolidine without competing side reactions.
- [1] Mitsukura K, Kuramoto T, Yoshida T, Kimoto N, Yamamoto H, Nagasawa T. Purification and characterization of a novel (R)-imine reductase from Streptomyces sp. GF3587. Biosci Biotechnol Biochem. 2011;75(9):1778-82. doi: 10.1271/bbb.110303. View Source
- [2] Mitsukura K, Suzuki M, Tada K, Yoshida T, Nagasawa T. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Org Biomol Chem. 2010;8(20):4533-5. doi: 10.1039/c0ob00353k. View Source
